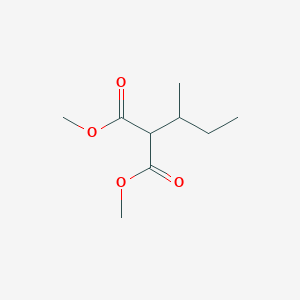

Dimethyl secbutylmalonate

Description

Dimethyl secbutylmalonate (systematic name pending based on IUPAC nomenclature) is a dialkyl ester of malonic acid, characterized by a sec-butyl group and two methyl ester substituents. Malonate esters are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity as nucleophiles and intermediates in Michael additions, alkylations, and cyclocondensations .

Propriétés

Numéro CAS |

39520-23-5 |

|---|---|

Formule moléculaire |

C9H16O4 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

dimethyl 2-butan-2-ylpropanedioate |

InChI |

InChI=1S/C9H16O4/c1-5-6(2)7(8(10)12-3)9(11)13-4/h6-7H,5H2,1-4H3 |

Clé InChI |

RBFZANFDIJTDPK-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)OC)C(=O)OC |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Alkylation Reactions

Malonate esters undergo alkylation at the α-position due to the acidity of the α-hydrogens. For dimethyl sec-butylmalonate, alkylation typically involves:

Base-Catalyzed Alkylation

-

Reagents : Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation.

-

Alkylating Agents : sec-Butyl halides (e.g., sec-butyl chloride) or allylic bromides.

-

Conditions :

A patent demonstrated that stepwise addition of chlorinated sec-butane improves conversion rates by maintaining reagent concentration .

Phase-Transfer Catalyzed Reactions

Phase-transfer catalysis (PTC) enhances reaction efficiency in biphasic systems:

-

Catalysts : Crown ethers or tetrabutylammonium salts.

-

Substrates : Alkyl halides (e.g., benzyl bromide) for α-alkylation.

Enantioselective α-Alkylation

Chiral phase-transfer catalysts enable asymmetric synthesis:

-

Scope : Propargylic and benzylic halides show moderate-to-high enantioselectivity (66–99% ee) .

-

Mechanism : The catalyst stabilizes the enolate intermediate, directing alkylation stereoselectively.

Hydrolysis and Decarboxylation

Malonate esters hydrolyze under acidic or basic conditions:

-

Selective Hydrolysis :

-

Decarboxylation : Heating with HCl yields sec-butylacetic acid derivatives.

Cross-Coupling Reactions

Iron(III) catalysts enable alkylative cyclization:

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares dimethyl secbutylmalonate with key analogues, emphasizing substituent effects:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | Not explicitly provided | Likely C9H16O4 | ~188.22 (estimated) | ~200–220 (estimated) | ~1.05–1.10 | Methyl, sec-butyl |

| Dimethyl malonate | 108-59-8 | C5H8O4 | 132.11 | 181–182 | 1.154 | Methyl |

| Diethyl malonate | 105-53-3 | C7H12O4 | 160.17 | 199.3 | 1.055 | Ethyl |

| Dibutyl malonate | 1190-39-2 | C11H20O4 | 216.27 | 251–252 | 0.992 | Butyl |

| Diethyl 2-sec-butyl-2-ethylmalonate | 76-71-1 | C13H24O4 | 244.32 | Not reported | Not reported | Ethyl, sec-butyl |

| Diethyl benzylmalonate | 607-81-8 | C14H18O4 | 250.29 | Not reported | Not reported | Ethyl, benzyl |

Key Observations :

Q & A

Q. How do trace impurities in this compound affect its application in asymmetric synthesis?

- Methodological Answer : Conduct enantioselectivity studies using chiral catalysts (e.g., BINOL derivatives). Compare reaction outcomes with ultra-pure vs. technical-grade samples. Quantify impurity profiles via LC-MS and correlate with enantiomeric excess (ee) using chiral HPLC .

Key Considerations for Researchers

- Data Reproducibility : Document all variables (e.g., humidity, equipment calibration) to enable cross-lab validation .

- Safety Protocols : Refer to SDS for handling guidelines (e.g., PPE requirements, spill management) .

- Ethical Reporting : Disclose conflicts of interest and raw data repositories per ICMJE standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.